molecular formula C3H3NO2 B3052982 5(4H)-Oxazolone CAS No. 497-24-5

5(4H)-Oxazolone

Cat. No.: B3052982
CAS No.: 497-24-5
M. Wt: 85.06 g/mol
InChI Key: DANDTMGGYNCQLG-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its diverse reactivity and utility in various chemical and biological applications. Its structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5(4H)-Oxazolone can be synthesized through several methods. One common approach involves the cyclocondensation of aryl or heteroaryl aldehydes with hydroxylamine hydrochloride and β-ketoesters. This reaction is typically catalyzed by nano-SiO2–H2SO4 under green conditions . Another method employs magnesium oxide nanoparticles (nano-MgO) to catalyze a one-pot three-component reaction of hydroxylamine hydrochloride with aryl aldehydes and β-oxoesters .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow photochemical synthesis. This method involves a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions . This approach is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5(4H)-Oxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of oxazolone.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted oxazolones, which can be further utilized in synthetic applications.

Scientific Research Applications

5(4H)-Oxazolone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is employed in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

    Isoxazol-5(4H)-ones: These compounds share a similar structure but differ in their reactivity and applications.

    Pyrazoles: Pyrazoles are another class of heterocyclic compounds with comparable properties but distinct chemical behavior.

    Imidazoles: Imidazoles are structurally related but exhibit different reactivity patterns and biological activities.

Uniqueness: 5(4H)-Oxazolone is unique due to its versatile reactivity and broad range of applications. Its ability to participate in diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

4H-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANDTMGGYNCQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487428
Record name 5(4H)-Oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-24-5
Record name 5(4H)-Oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(4H)-Oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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